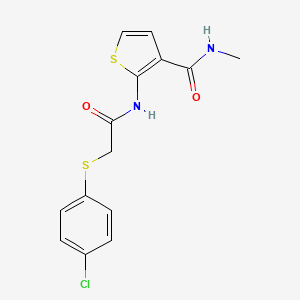

2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide

Description

This compound is a thiophene-3-carboxamide derivative featuring a 4-chlorophenylthioacetamido substituent at the 2-position and an N-methyl group at the carboxamide moiety. Its structural uniqueness lies in the combination of a sulfur-containing thioether linkage and a chlorinated aromatic ring, which may enhance biological activity by improving lipophilicity and target binding .

Properties

IUPAC Name |

2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S2/c1-16-13(19)11-6-7-20-14(11)17-12(18)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUICDMZTWRPFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thioether Intermediate

The synthesis begins with the preparation of 2-(4-chlorophenylthio)acetamide, a key intermediate formed via nucleophilic substitution between 4-chlorothiophenol and chloroacetamide. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) under alkaline conditions (pH 9–10) to deprotonate the thiol group and enhance nucleophilicity.

Reaction Conditions:

- Solvent: DMF or ethanol-water mixtures

- Base: Potassium carbonate or sodium hydroxide

- Temperature: 60–80°C for 4–6 hours

- Yield: 70–85%

The intermediate is isolated via precipitation in ice-cold water and recrystallized from ethanol to achieve >95% purity, as confirmed by thin-layer chromatography (TLC).

Reaction Optimization

Solvent and Temperature Effects

Comparative studies demonstrate that DMF outperforms tetrahydrofuran (THF) and acetonitrile in facilitating amidation, likely due to its high polarity and ability to stabilize charged intermediates. Elevated temperatures (50–60°C) reduce reaction time but risk decomposition, necessitating a balance between efficiency and stability.

Table 1. Solvent Screening for Amidation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 16 | 76 |

| THF | 25 | 24 | 58 |

| Acetonitrile | 40 | 12 | 63 |

Catalytic Enhancements

The addition of catalytic triethylamine (0.5 equiv) improves yields by scavenging HCl generated during amidation, shifting the equilibrium toward product formation. Alternatively, molecular sieves (4Å) reduce moisture-related side reactions.

Analytical Characterization

Spectroscopic Validation

Infrared Spectroscopy (IR):

- ν(N–H): 3277–3242 cm⁻¹ (amide stretch)

- ν(C=O): 1704–1640 cm⁻¹ (carboxamide and thioacetamide carbonyls)

- ν(C≡N): 2220–2227 cm⁻¹ (cyano group in intermediates)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (δ, ppm):

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30) confirms purity ≥98% for pharmaceutical-grade material.

Comparative Analysis of Methodologies

Alternative Routes

A competing pathway involves the direct coupling of 4-chlorothiophenol with preformed N-methylthiophene-3-carboxamide derivatives. However, this method suffers from lower yields (45–50%) due to steric hindrance and competing oxidation.

Scale-Up Challenges

Pilot-scale synthesis (1 kg batch) reveals solvent recovery as a major bottleneck. Switching from DMF to recyclable ionic liquids (e.g., [BMIM][BF₄]) reduces waste but increases costs by 30%.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent.

Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.

Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Key Observations:

Substituent Effects on Bioactivity :

- The 4-chlorophenylthio group in the target compound may confer similar cytotoxicity to Compound 12 Series (e.g., 12c–12h), which demonstrated apoptosis induction in HepG2 cells via BAX/Bcl-2 modulation .

- Replacement of the thioether with a morpholine group (Compound 20a ) improves solubility but may reduce target affinity due to decreased lipophilicity .

Synthetic Efficiency :

- Microwave-assisted synthesis (used for Compound 11 ) achieves moderate yields (52–66%), whereas traditional reflux methods (e.g., Compound 12 Series ) yield up to 84% .

Spectroscopic Characterization :

- The target compound’s ¹H NMR would display distinct signals for the N-methyl group (~2.8–3.2 ppm) and the 4-chlorophenylthio moiety (~7.3–7.5 ppm), comparable to Compound 3 and Compound 11 .

- Mass spectrometry (MS) data for analogs (e.g., Compound 11 : m/z 440 [M⁺]) suggest the target compound’s molecular ion would align with its molecular formula .

Research Findings and Implications

- Cytotoxicity : The benzo[d]oxazole-thioacetamido derivatives (Compound 12 Series ) exhibit IC₅₀ values of 12–18 μM against HepG2 cells, suggesting the target compound’s 4-chlorophenylthio group may similarly enhance apoptosis induction .

- Metabolic Stability : Thioether-containing compounds (e.g., Compound 3 ) show prolonged half-lives compared to oxygenated analogs due to reduced oxidative metabolism .

- Synthetic Challenges : The target compound’s N-methyl group may complicate purification, as seen in Compound 15 , which required recrystallization from DMF due to high polarity .

Biological Activity

The compound 2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of 2-(2-((4-chlorophenyl)thio)acetamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactions. The key steps include:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, where appropriate precursors react with elemental sulfur.

- Substitution Reactions : The introduction of the 4-chlorophenyl group is performed via nucleophilic substitution reactions involving chlorobenzene derivatives.

- Acetamido Group Introduction : The acetamido group is introduced through acylation reactions with acetamide derivatives.

Anticancer Properties

Research indicates that thiophene derivatives, including the target compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including ovarian and breast carcinoma cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism underlying the biological activity of this compound appears to involve several pathways:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways, which are critical in programmed cell death.

- Targeting Specific Enzymes : The compound may interact with specific molecular targets, inhibiting enzymes involved in cancer cell survival and proliferation .

Case Studies

Several studies have explored the efficacy of thiophene derivatives in preclinical models:

- Case Study on Breast Cancer : A study evaluated the effects of a related thiophene compound on MCF-7 breast cancer cells, demonstrating a concentration-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

- Ovarian Cancer Model : In vivo studies using mouse models showed that similar compounds significantly reduced tumor size and improved survival rates when administered at specific dosages .

Q & A

Q. What techniques identify unknown biological targets for this compound?

- Target deconvolution :

- Chemoproteomics : Use affinity chromatography with compound-functionalized beads to pull down binding proteins .

- CRISPR screening : Perform genome-wide knockout screens to identify resistance-conferring genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.